5-chloro-2-ethoxybenzenesulfonamide
Overview
Description
5-chloro-2-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C8H10ClNO3S and its molecular weight is 235.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.0069920 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition and Synthesis Studies
- Synthesis and Enzyme Inhibition Potential : A series of N-substituted-4-ethoxybenzenesulfonamides, including compounds related to 5-chloro-2-ethoxybenzenesulfonamide, were synthesized and evaluated for their potential in enzyme inhibition. These compounds showed significant inhibitory effects against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, highlighting their potential in medical research and drug development (Riaz, 2020).
Antimicrobial and Antifungal Activities
- Anti-HIV and Antifungal Activities : Novel chiral and achiral benzenesulfonamides, structurally related to this compound, were synthesized and exhibited promising in vitro anti-HIV and antifungal activities (Zareef et al., 2007).
- Antimicrobial Activity of Sulfonamides : Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were designed and synthesized. These compounds, related to this compound, showed significant in vitro activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium kansasii (Krátký et al., 2012).
Anticancer Properties and Vaccine Adjuvant Applications
- Anticancer Effects and Carbonic Anhydrase Inhibitory Effects : New dibenzenesulfonamides were synthesized and evaluated for their anticancer effects, showing significant potential in inducing apoptosis and autophagy pathways. These compounds also exhibited inhibitory effects on carbonic anhydrase isoenzymes, which are relevant to cancer research (Gul et al., 2018).
- Mitochondria-Dependent Small-Molecule Vaccine Adjuvants : Compounds structurally related to this compound were identified as activators of innate immunity via mitochondrial stress pathways, demonstrating potential as safe and effective vaccine adjuvants for influenza virus infection (Sato-Kaneko et al., 2021).
Chemical Synthesis and Characterization
- Novel Chlorinating Reagent : N-Chloro-N-methoxybenzenesulfonamide, a compound closely related to this compound, has been developed as a reactive chlorinating reagent, underscoring its utility in organic synthesis (Pu et al., 2016).
Application in Sensor Development
- Co2+ Ions Sensor : Bis-sulfonamides structurally similar to this compound were synthesized and utilized in developing a highly sensitive and selective sensor for Co2+ ions. This illustrates its potential application in environmental monitoring and healthcare (Sheikh et al., 2016).
Properties
IUPAC Name |
5-chloro-2-ethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXABRWMBUMHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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